molecular formula C14H18N4 B5346009 N~4~-(4-isopropylphenyl)-6-methyl-2,4-pyrimidinediamine

N~4~-(4-isopropylphenyl)-6-methyl-2,4-pyrimidinediamine

Cat. No. B5346009
M. Wt: 242.32 g/mol
InChI Key: OTVQLPFJKOYQPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~4~-(4-isopropylphenyl)-6-methyl-2,4-pyrimidinediamine, commonly known as IMPY, is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in the field of scientific research due to its potential therapeutic applications, especially in the treatment of various diseases such as cancer and Alzheimer's.

Mechanism of Action

The mechanism of action of IMPY is primarily based on its ability to inhibit various enzymes, including acetylcholinesterase and dihydrofolate reductase. By inhibiting these enzymes, IMPY can modulate the levels of neurotransmitters and prevent the synthesis of DNA, respectively.
Biochemical and Physiological Effects:
IMPY has been found to exhibit various biochemical and physiological effects. It can increase the levels of acetylcholine in the brain, which can improve cognitive function. It can also inhibit the growth of cancer cells by preventing DNA synthesis.

Advantages and Limitations for Lab Experiments

The advantages of using IMPY in lab experiments include its potent inhibitory activity against various enzymes and its potential therapeutic applications. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the scientific research of IMPY. One potential direction is to explore its potential therapeutic applications in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Another direction is to develop more efficient synthesis methods for IMPY to improve its availability and reduce its cost. Additionally, further studies are needed to investigate the potential toxicity of IMPY and its long-term effects on human health.

Synthesis Methods

IMPY can be synthesized through various methods, including the reaction of 4-isopropylbenzaldehyde with guanidine hydrochloride in the presence of sodium methoxide. Another method involves the reaction of 4-isopropylphenylhydrazine with 6-methyl-2-chloropyrimidine in the presence of a base.

Scientific Research Applications

IMPY has shown promising results in scientific research, particularly in the field of medicinal chemistry. It is a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This property makes it a potential candidate for the treatment of Alzheimer's disease, which is characterized by a deficiency of acetylcholine in the brain.
IMPY has also been found to exhibit anticancer properties. It inhibits the activity of the enzyme dihydrofolate reductase, which is essential for the synthesis of DNA. This property makes it a potential candidate for the treatment of cancer, as it can inhibit the growth of cancer cells by preventing DNA synthesis.

properties

IUPAC Name

6-methyl-4-N-(4-propan-2-ylphenyl)pyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4/c1-9(2)11-4-6-12(7-5-11)17-13-8-10(3)16-14(15)18-13/h4-9H,1-3H3,(H3,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVQLPFJKOYQPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)NC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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